4-(Butane-1-sulfinyl)phenol
Description
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol is a triaryl-substituted imidazole derivative synthesized via a one-pot, three-component reaction using CoFe₂O₄ nanoparticles as catalysts in ethanol . Key properties include:
- Melting Point: 278°C .
- Purity: >96% (confirmed by thin-layer chromatography) .
- Optical Properties: UV-Vis absorption peaks at 340 nm and 406 nm, attributed to π→π* transitions .
- Structural Confirmation: FTIR, ¹H NMR, and mass spectrometry validate the molecular structure .
The compound exhibits significant third-order nonlinear optical (NLO) properties, including:
- Nonlinear Absorption Coefficient (β): 4.044 × 10⁻¹ cm/W .
- Nonlinear Refractive Index (n₂): -2.89 × 10⁻⁶ cm²/W (negative sign indicates self-focusing behavior) .
- Third-Order Susceptibility (χ⁽³⁾): 2.2627 × 10⁻⁶ esu .
Theoretical studies using TD-DFT/B3LYP/6-31+G(d,p) calculations reveal a low HOMO-LUMO gap (2.54 eV), high hyperpolarizability (γ = 2.89 × 10⁻⁶ esu), and intramolecular charge transfer (ICT) characteristics, making it suitable for optical limiting and photonic applications .
Properties
IUPAC Name |
4-butylsulfinylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-2-3-8-13(12)10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPPKOROMAJWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butane-1-sulfinyl)phenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with a butane-1-sulfinyl nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack . The reaction conditions often include the use of strong bases and polar aprotic solvents to enhance the nucleophilicity of the butane-1-sulfinyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant and ethanol as a solvent, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Butane-1-sulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: 4-(Butane-1-sulfonyl)phenol.
Reduction: 4-(Butane-1-thio)phenol.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
4-(Butane-1-sulfinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Butane-1-sulfinyl)phenol involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenol group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Aromatic Imidazole Derivatives
Compared to simpler imidazole derivatives (e.g., 2-phenylimidazole), the triaryl-substituted structure of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol enhances π-conjugation, reducing the HOMO-LUMO gap and increasing ICT efficiency . Key differences include:
- HOMO-LUMO Gap : 2.54 eV (this compound) vs. >3.0 eV (unsubstituted imidazoles) .
- Dipole Moment: High total dipole moment (µ = 6.12 Debye) due to asymmetric charge distribution from phenolic and imidazole groups .
NLO-Active Phenolic Compounds
In contrast, the extended π-system and electron-donating phenolic group in 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol amplify hyperpolarizability (β ≈ 4 × 10⁻¹ cm/W) .
Nonlinear Optical Performance
Table 1: NLO Parameters of Selected Materials
| Compound | β (cm/W) | n₂ (cm²/W) | χ⁽³⁾ (esu) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 4-(4,5-Diphenylimidazol-2-yl)phenol | 4.044 × 10⁻¹ | -2.89 × 10⁻⁶ | 2.2627 × 10⁻⁶ | 2.54 |
| 2-Phenylimidazole | ~1 × 10⁻² | ~1 × 10⁻⁷ | ~5 × 10⁻⁷ | 3.20 |
| 4-Nitrophenyl Acetate | ~5 × 10⁻³ | ~1 × 10⁻⁸ | ~1 × 10⁻⁸ | 4.10 |
- Superiority in β and χ⁽³⁾: This compound’s β and χ⁽³⁾ values exceed those of simpler imidazoles and phenolic esters by 1–3 orders of magnitude, attributed to its extended conjugation and ICT effects .
- Self-Focusing Behavior : The negative n₂ contrasts with the positive n₂ of many organic dyes (e.g., rhodamine B), enabling unique applications in optical limiting .
Photovoltaic Potential
Compared to thiophene-based NLO materials (e.g., polythiophenes), 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol demonstrates competitive light-harvesting efficiency (LHE ≈ 0.85) and short-circuit current density (Jₛc), critical for photovoltaics . However, its bandgap (2.54 eV) is higher than optimal for solar cells (~1.5 eV), limiting broad-spectrum absorption .
Key Advancements
- Optical Limiting : Demonstrated capability to protect sensitive optical devices from laser-induced damage due to high β and self-focusing .
- Theoretical-Experimental Alignment : DFT calculations (B3LYP/6-31+G(d,p)) closely match experimental Z-scan results, validating predictive models for NLO material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
